



Application Notes and Protocols for CTP Synthetase-IN-1 In Vivo Studies

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Compound of Interest		
Compound Name:	CTP Synthetase-IN-1	
Cat. No.:	B12390740	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTP Synthetase-IN-1 is a potent, orally active small molecule inhibitor of CTP synthetase (CTPS), with nanomolar inhibitory activity against both human CTPS1 and CTPS2 isoforms.[1] CTPS is a critical enzyme in the de novo pyrimidine synthesis pathway, responsible for the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[2][3][4] This pathway is essential for the synthesis of DNA, RNA, and phospholipids, and its upregulation is a hallmark of rapidly proliferating cells, including activated lymphocytes and various cancer cells. [2][3][4][5] These notes provide detailed protocols and guidance for the in vivo application of CTP Synthetase-IN-1 in preclinical models of inflammation and oncology.

Introduction

CTP Synthetase 1 (CTPS1) has emerged as a key therapeutic target for diseases characterized by aberrant cell proliferation, such as autoimmune disorders and cancer.[6] Genetic deficiencies in CTPS1 in humans lead to severe immunodeficiency due to impaired lymphocyte proliferation, highlighting its crucial, non-redundant role in the immune system.[5] In contrast, the homologous isoform CTPS2 can compensate for CTPS1 function in most other tissues. This differential dependency makes selective CTPS1 inhibition an attractive strategy for targeted therapy. **CTP Synthetase-IN-1**, as a pan-inhibitor of CTPS1 and CTPS2, offers a valuable tool to probe the therapeutic potential of targeting this pathway.[1]



Data Presentation

In Vitro Potency

Target	IC50 (nM)
Human CTPS1	32
Human CTPS2	18
Mouse CTPS1	26
Mouse CTPS2	33
Rat CTPS1	27
Rat CTPS2	23

Table 1: In vitro inhibitory concentrations (IC50) of **CTP Synthetase-IN-1** against human, mouse, and rat CTPS isoforms.[1]

In Vivo Efficacy in a Mouse Model of Inflammation

Animal Model	Dosing Regimen	Outcome
Collagen-Induced Arthritis (CIA) in mice	10-50 mg/kg, oral (p.o.), twice daily for 18 days	Significant improvement in disease severity indicators.

Table 2: Summary of in vivo efficacy of **CTP Synthetase-IN-1** in a preclinical inflammation model.[1][7]

Experimental Protocols Formulation for Oral Administration (Oral Gavage)

As a potent, orally active compound, **CTP Synthetase-IN-1** can be administered via oral gavage. While the exact vehicle used in the published studies with **CTP Synthetase-IN-1** is not specified, a common formulation for similar compounds in mice involves a suspension or solution in a well-tolerated vehicle.

Recommended Vehicle Formulation:



A common vehicle for oral gavage in mice consists of a mixture of DMSO, PEG400 (or PEG300), Tween 80, and saline.[8] For compounds with low aqueous solubility, a formulation in corn oil can also be considered.[8]

Example Formulation Protocol (to be optimized by the researcher):

- Dissolve CTP Synthetase-IN-1 in a minimal amount of DMSO.
- Add PEG400 and Tween 80 to the solution and mix thoroughly.
- Add saline to the desired final volume and vortex to create a homogenous suspension or solution. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
- · The final formulation should be prepared fresh daily.

Note: The solubility and stability of **CTP Synthetase-IN-1** in the chosen vehicle should be determined empirically by the researcher before initiating in vivo studies.

In Vivo Study Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is based on the reported successful use of **CTP Synthetase-IN-1** in a CIA mouse model.[1][7]

Materials:

- CTP Synthetase-IN-1
- Vehicle for oral gavage
- DBA/1 mice (or other susceptible strain)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)



Standard animal husbandry equipment

Procedure:

- Induction of Arthritis:
 - Emulsify bovine type II collagen in CFA.
 - On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
 - On day 21, administer a booster injection of type II collagen emulsified in IFA.
- Treatment:
 - Begin treatment with CTP Synthetase-IN-1 or vehicle control on the day of the booster injection (day 21) or upon the first signs of arthritis.
 - Administer CTP Synthetase-IN-1 at a dose of 10-50 mg/kg via oral gavage twice daily.
 - Continue treatment for 18 consecutive days.
- Monitoring and Evaluation:
 - Monitor mice daily for clinical signs of arthritis, including paw swelling and erythema.
 - Score the severity of arthritis using a standardized clinical scoring system.
 - Measure paw thickness using a caliper.
 - At the end of the study, collect tissues for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

In Vivo Study Protocol: Oncology Xenograft Model

While specific data for **CTP Synthetase-IN-1** in oncology models is not yet published, its mechanism of action suggests potential efficacy, particularly in cancers with high MYC expression or dependence on de novo pyrimidine synthesis.[9][10] The following protocol is a general guideline based on studies with other selective CTPS1 inhibitors.[11]



Materials:

- CTP Synthetase-IN-1
- Vehicle for administration
- Cancer cell line of interest (e.g., a MYC-amplified cell line)
- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Matrigel (or similar)
- Standard animal husbandry and tumor measurement equipment

Procedure:

- Tumor Implantation:
 - Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
 - Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.
- Treatment:
 - Monitor tumor growth regularly.
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
 - Administer CTP Synthetase-IN-1 or vehicle control at a dose determined by preliminary dose-ranging studies. Dosing can be initiated based on the effective doses in the inflammation model (e.g., starting at 10-50 mg/kg, orally, once or twice daily).
- Monitoring and Evaluation:
 - Measure tumor volume regularly using calipers.
 - Monitor the body weight and overall health of the mice.



• At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers).

Signaling Pathways and Mechanism of Action

CTP Synthetase-IN-1 exerts its effect by inhibiting the enzymatic activity of CTPS1 and CTPS2, thereby blocking the final and rate-limiting step of the de novo pyrimidine synthesis pathway.[2] This leads to a depletion of the intracellular CTP pool.

Upstream Regulation of CTPS1

The expression and activity of CTPS1 are tightly regulated by several upstream signaling pathways, particularly in lymphocytes and cancer cells.

- T-Cell Receptor (TCR) Signaling: Upon activation of T-cells via the TCR, the expression of CTPS1 is rapidly upregulated to meet the increased demand for CTP for proliferation.[5]
- MYC: The oncogenic transcription factor MYC can directly bind to the promoter of CTPS1
 and enhance its expression.[2][12][13] This is a key mechanism by which MYC drives cell
 proliferation.
- mTORC1 Signaling: The mTORC1 pathway, a central regulator of cell growth and metabolism, has been shown to promote pyrimidine synthesis and can influence the formation of CTPS cytoophidia (filamentous structures).[14][15]

Downstream Effects of CTPS1 Inhibition

Inhibition of CTPS1 by **CTP Synthetase-IN-1** leads to several downstream cellular consequences:

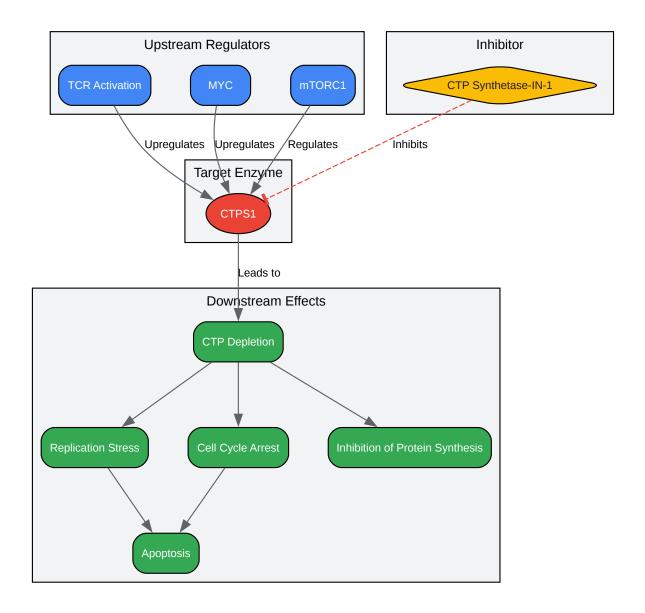
- CTP Pool Depletion: The most direct effect is a reduction in the intracellular concentration of CTP.
- Replication Stress: In MYC-overexpressing cancer cells, CTPS1 inhibition can induce DNA replication stress due to an imbalance between ongoing ribosome synthesis and a lack of necessary pyrimidines.[10]



- Cell Cycle Arrest: Depletion of CTP leads to an arrest in the S-phase of the cell cycle, as
 DNA replication cannot proceed without sufficient nucleotide precursors.[16]
- Inhibition of Protein Synthesis: CTPS1 inhibition can lead to a decrease in overall protein synthesis, partly through the mTORC1 pathway.[9]
- Apoptosis: Prolonged inhibition of CTP synthesis can induce programmed cell death (apoptosis), particularly in rapidly dividing cells that are highly dependent on this pathway.
 [17][18]

Mandatory Visualizations

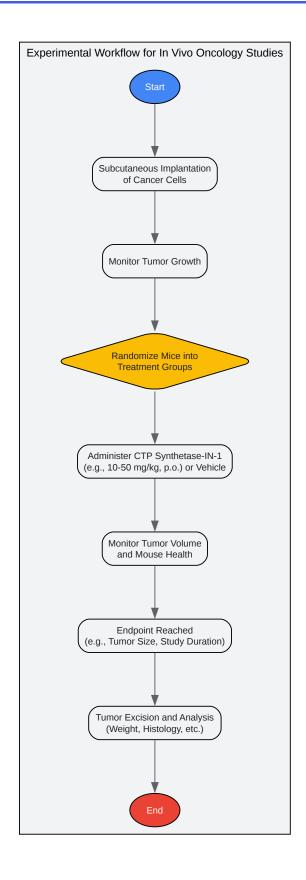




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Caption: Signaling pathway of CTPS1 regulation and inhibition.





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